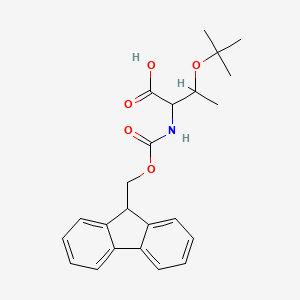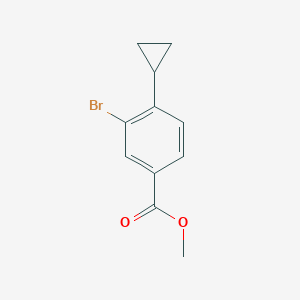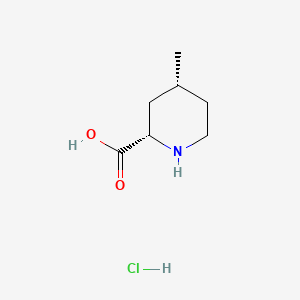
(5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE involves the acetylation and benzoylation of ribose. One common method includes dissolving racemic (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-hydroxytetrahydrofuran-3,4-diyl dibenzoate in dry pyridine. The solution is then slowly added dropwise with acetic anhydride in an ice water bath, stirred for 30 minutes, and then allowed to react at room temperature for 7 hours . The reaction mixture is then heated to 40°C for an hour, followed by extraction with chloroform and sequential washing with ice water, pre-cooled sulfuric acid, and saturated sodium bicarbonate . The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar acetylation and benzoylation reactions under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ribofuranose ring.
Substitution: The acetate and benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, sulfuric acid, and sodium bicarbonate . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted ribofuranose compounds .
科学的研究の応用
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is widely used in scientific research, particularly in the synthesis of nucleosides . Its applications include:
Chemistry: Used as a starting material for the synthesis of various nucleoside analogs.
Biology: Employed in the study of nucleic acid structures and functions.
Medicine: Investigated for its potential in developing antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
作用機序
The mechanism of action of (5-ACETYLOXY-3,4-DIBENZOYLOXY-OXOLAN-2-YL)METHYL BENZOATE involves its role as a precursor in nucleoside synthesis. It undergoes enzymatic or chemical transformations to form nucleoside analogs, which can then interact with various molecular targets, including enzymes and nucleic acids . These interactions can modulate biological pathways and exert therapeutic effects .
類似化合物との比較
Similar Compounds
Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Similar in structure but differs in the stereochemistry of the ribofuranose ring.
1-O-Acetyl-2,3,4-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound with different benzoylation patterns.
Uniqueness
Alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate is unique due to its specific acetylation and benzoylation pattern, which makes it a valuable intermediate in nucleoside synthesis . Its distinct stereochemistry also contributes to its unique reactivity and applications in scientific research .
特性
CAS番号 |
70832-64-3 |
|---|---|
分子式 |
C28H24O9 |
分子量 |
504.5 g/mol |
IUPAC名 |
(5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3 |
InChIキー |
GCZABPLTDYVJMP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)









